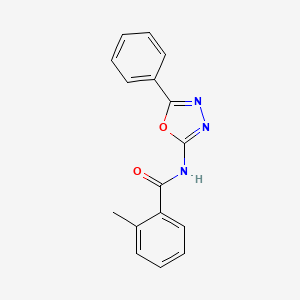

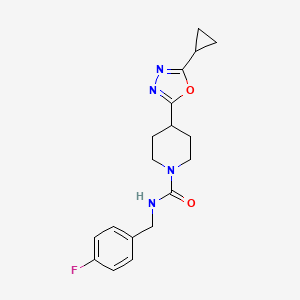

2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It is derived from furan by substitution of two methylene groups (=CH) with two pyridine type nitrogens (-N=) . Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by a five-membered ring containing one oxygen atom and two nitrogen atoms . The specific molecular structure of “2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” would require more specific information or computational analysis to determine.

Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives can be quite diverse, depending on the specific substituents present on the oxadiazole ring . Without specific information on “this compound”, it’s difficult to provide a detailed analysis of its chemical reactions.

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can be influenced by the specific substituents present on the oxadiazole ring . Specific information on the physical and chemical properties of “this compound” was not found in the sources I accessed.

Scientific Research Applications

Anticancer Applications

Several studies have synthesized and evaluated derivatives of 2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide for their anticancer properties. For example, Ravinaik et al. (2021) designed and synthesized a series of benzamides with modifications that exhibited moderate to excellent anticancer activity against breast, lung, colon, and ovarian cancer cell lines, with some derivatives showing higher activity than the reference drug, etoposide (Ravinaik et al., 2021). Another study by Salahuddin et al. (2014) synthesized benzimidazole derivatives that showed significant activity against a breast cancer cell line, indicating the potential of 1,3,4-oxadiazole derivatives in cancer treatment (Salahuddin et al., 2014).

Antimicrobial Applications

The antimicrobial potential of 1,3,4-oxadiazole derivatives has also been explored. Latthe and Badami (2007) reported the synthesis of N-aryl-4-(5-methyl-[l,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides that showed higher antimicrobial activity compared to reference drugs, highlighting their significance in developing new antimicrobial agents (Latthe & Badami, 2007).

Biological Activities Beyond Anticancer and Antimicrobial Effects

Research has not only focused on anticancer and antimicrobial activities but has also explored other biological effects. For instance, Desai et al. (2016) synthesized thiazole-based 1,3,4-oxadiazoles and tested them for antibacterial and antifungal activities, finding considerable potential against various pathogens, which suggests a wide range of possible biological applications for these compounds (Desai et al., 2016).

Mechanism of Action

Target of Action

Oxadiazole derivatives, which include this compound, have been reported to interact with a variety of biological targets . These targets often play crucial roles in various biological processes and diseases, including cancer and infectious diseases .

Mode of Action

It is known that oxadiazole derivatives can interact with their targets in a variety of ways, often leading to changes in the function or activity of the target .

Biochemical Pathways

Oxadiazole derivatives have been reported to influence a variety of biochemical pathways, often resulting in downstream effects that can include changes in cellular function or viability .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .

Result of Action

Oxadiazole derivatives have been reported to have a variety of effects at the molecular and cellular level, often related to their interaction with their biological targets .

Action Environment

Environmental factors can significantly impact the action of a compound, including its stability, efficacy, and overall performance .

Safety and Hazards

Future Directions

The future directions for research on 1,3,4-oxadiazole derivatives are likely to involve the synthesis of new derivatives with improved biological activity and reduced side effects . The specific future directions for research on “2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” would depend on the results of initial studies on its properties and biological activity.

Biochemical Analysis

Biochemical Properties

Oxadiazoles have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant activities, and more

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses need to be confirmed through rigorous scientific investigation.

properties

IUPAC Name |

2-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-11-7-5-6-10-13(11)14(20)17-16-19-18-15(21-16)12-8-3-2-4-9-12/h2-10H,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJKBMGMBLZJOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

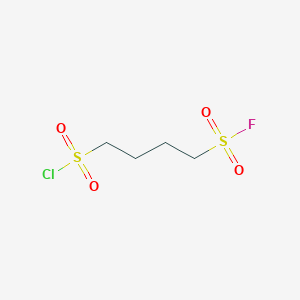

CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-methoxy-2-nitroanilino)-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2698625.png)

![1-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]azepane](/img/structure/B2698626.png)

![(4-(4-Fluorophenyl)piperazin-1-yl)(5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2698627.png)

![2-chloro-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide](/img/structure/B2698635.png)

![6-Chloro-7-methylimidazo[1,2-b]pyridazine](/img/structure/B2698638.png)

![1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone](/img/structure/B2698639.png)